molecular formula C24H22N6O4 B7686918 1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine

1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine

Cat. No.: B7686918
M. Wt: 458.5 g/mol
InChI Key: GWPBFTGFWJBCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a nitrophenyl group, and a pyridinyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine nitrogen atoms can undergo substitution reactions with alkylating agents to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Alkyl halides or sulfonates can be used as alkylating agents in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is unique due to its combination of a methoxyphenyl group, a nitrophenyl group, and a pyridinyl-oxadiazole moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

3-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-33-22-7-3-2-6-20(22)29-13-11-28(12-14-29)19-9-8-17(15-21(19)30(31)32)23-26-24(34-27-23)18-5-4-10-25-16-18/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPBFTGFWJBCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CN=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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